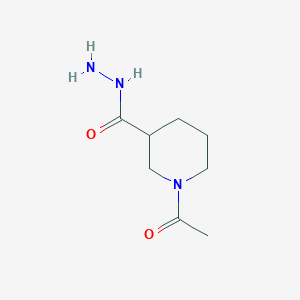

1-Acetyl-3-piperidinecarbohydrazide

Description

Significance of Piperidine-Based Scaffolds in Bioactive Molecules

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. vwr.comnih.gov Its presence in a vast number of natural alkaloids and synthetic pharmaceuticals underscores its importance in drug design. vwr.comnih.gov The incorporation of a piperidine moiety into a molecule can significantly influence its pharmacological profile by:

Modulating Physicochemical Properties: The piperidine ring can affect a molecule's solubility, lipophilicity, and basicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. aksci.com

Enhancing Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, enabling specific interactions with biological targets such as receptors and enzymes. This can lead to enhanced potency and selectivity of a drug candidate. aksci.combldpharm.com

Improving Pharmacokinetic Properties: The presence of a piperidine scaffold can contribute to favorable pharmacokinetic profiles, including improved oral bioavailability and metabolic stability. aksci.combldpharm.com

The versatility of the piperidine ring is evident in the wide array of approved drugs that contain this structural unit, highlighting its continued relevance in the development of new therapeutics. clinmedkaz.org

Role of Hydrazide Functionalities in Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is another cornerstone of medicinal chemistry, recognized for its ability to impart a range of biological activities to a molecule. synblock.com Hydrazides and their derivatives, such as hydrazones, are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.com

Key attributes of the hydrazide moiety include:

Hydrogen Bonding Capability: The presence of both hydrogen bond donors and acceptors in the hydrazide group allows for strong interactions with biological macromolecules.

Chelating Properties: Hydrazides can act as ligands to chelate metal ions, which can be a mechanism for their biological action in some cases.

Synthetic Versatility: The hydrazide group is a valuable synthon in organic synthesis, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, and serving as a precursor for the construction of various heterocyclic systems like oxadiazoles (B1248032) and triazoles. synblock.com

The clinical use of several hydrazide-containing drugs further validates the importance of this functional group in pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBNGADTTDLKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648990 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098343-82-8 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Natural Occurrence and Isolation Methodologies for 1 Acetyl 3 Piperidinecarbohydrazide

Identification of 1-Acetyl-3-piperidinecarbohydrazide in Botanical Extracts

The presence of this compound as a naturally occurring metabolite has been linked to the plant kingdom, specifically within the Asteraceae family. Research has pinpointed a particular species as a source of this compound.

Chrysanthemum cinerariifolium as a Source Organism

Scientific investigations into the chemical constituents of Chrysanthemum cinerariifolium have revealed the presence of this compound. uin-malang.ac.idresearchgate.netuin-malang.ac.idscispace.comscribd.com This plant, commonly known as the Dalmatian chrysanthemum, is renowned for its insecticidal pyrethrins. However, advanced analytical techniques have enabled a deeper exploration of its metabolite profile, leading to the identification of a wider array of compounds, including this compound. uin-malang.ac.idresearchgate.netuin-malang.ac.idscispace.comscribd.com

Metabolite profiling studies of various parts of the Chrysanthemum cinerariifolium plant, including the roots, stems, leaves, and flowers, have been conducted to map their chemical diversity. uin-malang.ac.id It is within the context of this comprehensive chemical analysis that this compound was detected in the 96% ethanol extract of the plant's leaves. researchgate.netuin-malang.ac.idscispace.com

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Profiling

The identification of this compound in Chrysanthemum cinerariifolium was made possible through the application of high-resolution analytical instrumentation. These technologies are essential for separating and identifying individual components within a complex botanical extract.

Application of Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) stands as a cornerstone technique in the field of metabolomics for the profiling of secondary metabolites in plant extracts. uin-malang.ac.idresearchgate.netuin-malang.ac.idscispace.comscribd.com This powerful analytical approach was instrumental in the identification of this compound in Chrysanthemum cinerariifolium extracts. uin-malang.ac.idresearchgate.netuin-malang.ac.idscispace.comscribd.com

The UPLC system provides high-resolution separation of the various chemical constituents within the extract based on their physicochemical properties. Subsequently, the QToF-MS/MS system allows for the accurate mass measurement and fragmentation analysis of the eluted compounds. This dual-layered analysis provides a high degree of confidence in the identification of known and novel compounds.

In the analysis of Chrysanthemum cinerariifolium extracts, specific data points for this compound were recorded, as detailed in the table below.

| Compound | Retention Time (min) | Observed m/z |

| This compound | 3.364 | 216.0902 |

This table presents the chromatographic and mass spectrometric data obtained for this compound during the UPLC-QToF-MS/MS analysis of Chrysanthemum cinerariifolium extracts. uin-malang.ac.idscribd.com

Synthetic Strategies and Chemical Transformations of 1 Acetyl 3 Piperidinecarbohydrazide and Analogues

Retrosynthetic Analysis of the 1-Acetyl-3-piperidinecarbohydrazide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several key disconnections that form the basis of a logical synthetic plan.

The primary disconnections for the target molecule are the amide bonds. The first disconnection is at the N-acetyl bond ( disconnection a ), which simplifies the target molecule to 3-piperidinecarbohydrazide and a suitable acetylating agent, such as acetic anhydride or acetyl chloride. This approach relies on the final step being the N-acetylation of a pre-formed piperidine (B6355638) hydrazide core.

Alternatively, a more common disconnection strategy involves breaking the carbohydrazide's C-N bond (disconnection b ). This leads back to a 1-acetyl-piperidine-3-carboxylic acid derivative (e.g., an ester or acid chloride) and hydrazine. This pathway prioritizes the formation of the substituted piperidine ring first, followed by the introduction of the hydrazide moiety.

Figure 1: Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.Synthetic Routes to Piperidine Ring Systems

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural alkaloids, making the development of stereoselective synthetic routes a major focus of research rsc.org.

Enantioselective and Diastereoselective Approaches to Substituted Piperidines

Achieving stereochemical control during the synthesis of substituted piperidines is crucial for their application in pharmaceuticals. Modern synthetic chemistry offers several powerful methods to produce enantiomerically enriched 3-substituted piperidines.

One prominent strategy involves the catalytic asymmetric functionalization of pyridine (B92270) derivatives. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can convert arylboronic acids and a dihydropyridine derivative into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity tmc.eduacs.orgorganic-chemistry.org. A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine tmc.eduacs.org. This three-step process, starting from pyridine, allows for the creation of a wide variety of chiral piperidines tmc.eduacs.org.

Another approach is the enantioselective bromocyclization of olefinic amides, catalyzed by amino-thiocarbamates. This method produces enantioenriched 2-substituted-3-bromopiperidines, which can then be transformed into 3-substituted piperidines through a rearrangement mediated by a silver salt rsc.org.

The hydrogenation of pre-existing pyridine rings is also a widely used method. Simple and practical methods for the hydrogenation of architecturally simple pyridines under mild conditions can generate more complex cis-piperidines rsc.org. These can often be converted to their trans-diastereoisomers through subsequent epimerization, providing access to a diverse range of stereoisomers rsc.org. Furthermore, multi-component reactions, such as Michael-Mannich cascades, can provide highly substituted piperidin-2-ones with high diastereoselectivity in a single step dntb.gov.ua.

| Method | Key Reagents/Catalysts | Intermediate/Product | Key Features |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rh-catalyst, Chiral ligand (e.g., (S)-Segphos), Arylboronic acid | 3-Substituted Tetrahydropyridine | High enantioselectivity; broad functional group tolerance acs.orgorganic-chemistry.org. |

| Enantioselective Bromocyclization | Amino-thiocarbamate catalyst, Brominating agent (e.g., NBS) | 3-Bromopiperidine | Leads to 3-substituted piperidines after rearrangement rsc.org. |

| Pyridine Hydrogenation | H₂, Metal catalyst (e.g., PtO₂, Rh/C) | cis-Substituted Piperidine | Access to trans-isomers via subsequent epimerization rsc.org. |

| Four-Component Michael-Mannich Cascade | Pyridinium ylide, Aldehyde, Michael acceptor, NH₄OAc | Substituted Piperidin-2-one | High diastereoselectivity, forms multiple stereocenters in one pot dntb.gov.ua. |

Functionalization of Piperidine Scaffolds

An alternative to building the piperidine ring from scratch is the direct functionalization of a pre-existing piperidine scaffold. This approach, often termed late-stage functionalization, is highly valuable for rapidly creating libraries of analogues for drug discovery.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. By carefully choosing the catalyst and the nitrogen-protecting group, it is possible to direct the functionalization to the C2, C3, or C4 position nih.gov. However, direct C-H functionalization at the C3 position can be challenging due to the electron-withdrawing effect of the nitrogen atom. An indirect approach, involving the asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, has been developed to access 3-substituted analogues nih.gov.

Recent advances have also provided methods for the selective α-functionalization of N-alkyl piperidines. These methods often proceed through the formation of an endo-cyclic iminium ion, which can then be trapped by various nucleophiles nih.gov. This strategy has been successfully applied to the late-stage modification of complex, bioactive molecules nih.gov. The functionalization of a preexisting piperidine ring is a common strategy, with methods ranging from the hydrogenation of pyridine precursors to the direct introduction of substituents onto the saturated ring researchgate.netacs.org.

| Strategy | Position(s) Functionalized | Key Reagents/Catalysts | Controlling Factor |

|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | C2, C4 | Rh₂(OAc)₄, Rh₂(R-TPPTTL)₄ | Catalyst and N-protecting group nih.gov. |

| Indirect C3-Functionalization | C3 | Cyclopropanation followed by reductive ring opening | Reaction sequence nih.gov. |

| α-Functionalization via Iminium Ion | C2, C6 (α-positions) | Oxidation to N-oxide, elimination | Selective formation of endo-cyclic iminium ion nih.gov. |

Formation of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group (-CONHNH₂) is a key component of the target molecule and is typically introduced by reaction with hydrazine or its derivatives.

Hydrazine-Mediated Reaction Pathways

The most standard and widely used method for preparing carboxylic acid hydrazides is the hydrazinolysis of the corresponding esters. This reaction typically involves refluxing the ester with hydrazine hydrate in an alcohol solvent, such as methanol or ethanol ajgreenchem.comajgreenchem.com. The reaction is versatile and applicable to a wide range of esters ajgreenchem.comajgreenchem.com.

While effective, traditional batch methods for hydrazinolysis can be time-consuming and pose safety concerns when handling large quantities of hydrazine at high temperatures. To address this, methodologies using continuous flow processing have been developed. These systems allow for the synthesis of acid hydrazides from carboxylic acids in a single, concise process with short residence times, improving safety and scalability osti.gov. In this setup, a stream of the carboxylic acid (which is esterified in situ) is mixed with a stream of hydrazine hydrate at elevated temperatures within a reactor coil osti.gov.

Other methods for preparing hydrazides include the direct reaction of carboxylic acids with hydrazine using coupling agents, or the conversion of the acid to a more reactive species like an acid chloride, which then readily reacts with hydrazine researchgate.netnih.gov. Catalysts such as sulfuric acid can be used to promote the conversion of esters to hydrazides inglomayor.cl.

| Starting Material | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Carboxylic Ester | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in alcohol (e.g., EtOH) | Standard, widely applicable method ajgreenchem.comajgreenchem.com. |

| Carboxylic Acid | H₂SO₄ (catalyst), N₂H₄·H₂O | Continuous flow reactor, elevated temp. | Scalable, improved safety, fast osti.gov. |

| Carboxylic Acid Chloride | Hydrazine hydrate (N₂H₄·H₂O) | Stirring at room temperature | Reaction with highly activated acid derivative nih.gov. |

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC), N₂H₄·H₂O | Room temperature | Direct conversion from acid, avoids ester step researchgate.net. |

Development of Novel Synthetic Methodologies for Related Piperidine-Hydrazide Derivatives

The combination of a piperidine ring and a hydrazide or hydrazone moiety creates a scaffold with significant potential in medicinal chemistry. Research in this area focuses on the synthesis of novel, complex derivatives with diverse functionalities.

A recent example includes the design and synthesis of new piperidine-4-carbohydrazide derivatives that also incorporate a quinazolinyl group nih.gov. The synthesis of these complex molecules demonstrates the modular approach where pre-functionalized building blocks are combined to create the final target structure.

Other research has focused on synthesizing substituted piperidines to explore their biological properties. For example, piperidines containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) unit and a hydroxyl group have been synthesized to study their antioxidant capabilities ajchem-a.com. The synthesis of piperidine-3-carboxylic acid analogues has also been pursued for their potential as anticonvulsant agents ajchem-a.com. These synthetic efforts often involve multi-step sequences to build the desired substitution patterns on the piperidine ring before the introduction of the hydrazide or other functional groups ajchem-a.com.

| Derivative Class | Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| Piperidine-4-carbohydrazides with Quinazolinyl Moiety | Modular synthesis combining piperidine and quinazoline fragments. | Functionalized piperidine-4-carbohydrazide. | nih.gov |

| Piperidines with TEMPO and Hydroxyl Groups | Multi-step enantioselective synthesis from piperidine precursors. | Stereodefined substituted piperidines. | ajchem-a.com |

| Piperidine-3-carboxylic Acid Analogues | Construction and functionalization of the piperidine-3-carboxylate core. | N-substituted piperidine-3-carboxylic acid esters. | ajchem-a.com |

Computational Approaches to Investigate the Biological Interactions of 1 Acetyl 3 Piperidinecarbohydrazide

Molecular Docking Simulations for Protein Target Identification and Ligand-Binding Assessment

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. chemrevlett.com This method is instrumental in understanding potential drug-target interactions by calculating the binding energy and analyzing the geometry of the ligand-receptor complex. chemrevlett.commdpi.com

The main protease (Mpro) and papain-like protease (PLpro) of viruses like SARS-CoV-2 are critical enzymes for viral replication, making them prime targets for antiviral drug development. nih.govresearchgate.netcore.ac.uk Molecular docking can be used to assess the potential of 1-Acetyl-3-piperidinecarbohydrazide to inhibit these proteases. The simulation would place the compound into the active site of the enzyme, as defined by its crystal structure (e.g., PDB ID: 6LU7 for Mpro), to calculate its binding affinity (in kcal/mol) and identify key interactions, such as hydrogen bonds with crucial amino acid residues like Cys145 and His41. mdpi.comresearchgate.net Studies on other heterocyclic compounds, such as piperazine (B1678402) and thiazole (B1198619) derivatives, have successfully used this approach to identify potential inhibitors with strong binding energies and favorable interaction profiles. nih.govresearchgate.netnih.gov

Similarly, the interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor, the entry point for SARS-CoV-2, can be evaluated. nih.govnih.gov Docking simulations can reveal whether this compound could interfere with the binding of the viral spike protein's receptor-binding domain (RBD) to ACE2. nih.gov The binding affinity of the prototype SARS-CoV-2 RBD to hACE2 has been measured with a dissociation constant (K D) of approximately 24.63 nM. nih.gov Computational models can predict whether a ligand might disrupt this high-affinity interaction.

Table 1: Illustrative Molecular Docking Data Against Viral Targets Note: This table presents hypothetical data for illustrative purposes to show the typical output of such a study.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Bond Type |

|---|---|---|---|---|

| SARS-CoV-2 Mpro | 6LU7 | -7.8 | HIS41, CYS145, GLU166 | Hydrogen Bond, Hydrophobic |

| SARS-CoV-2 PLpro | 6W9C | -7.1 | ASP164, GLU167, TYR268 | Hydrogen Bond |

| hACE2 Receptor | 1R42 | -6.5 | GLN24, TYR83, GLU35 | Hydrogen Bond, Salt Bridge |

Estrogen receptor-alpha (ER-α) is a key protein in endocrine regulation and a principal target in breast cancer therapy. nih.govnih.gov Selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) are used to treat ER-α positive cancers. nih.gov Molecular docking is a valuable tool to screen for new compounds that could act as ER-α antagonists. mdpi.com

To investigate this compound, docking simulations would be performed using the crystal structure of ER-α (e.g., PDB ID: 3ERT). jocms.orgfip.org The simulation would predict the binding energy and compare it to that of known modulators like 4-hydroxytamoxifen. mdpi.com The analysis would focus on interactions with key amino acid residues in the receptor's binding pocket, such as Glu353, Arg394, and Leu387, which are crucial for the stability of the inhibitor-protein complex. nih.gov Studies on other novel compounds have shown that moieties like piperidine (B6355638) can bind effectively to ER-α, forming multiple stabilizing interactions. jocms.org

Table 2: Sample Docking Results for Estrogen Receptor-Alpha (ER-α) Note: This table presents hypothetical data for illustrative purposes.

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|

| 4-Hydroxytamoxifen (Control) | -8.32 | ~200 nM | Glu353, Arg394, Thr347 |

| This compound | -8.60 | ~150 nM | Glu353, Leu387, Phe404 |

Virtual Screening Protocols for Lead Compound Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemrevlett.com It is a cost-effective alternative to experimental high-throughput screening (HTS). nih.gov

Modern drug discovery integrates cheminformatics and bioinformatics to perform high-throughput screening of massive compound libraries, such as PubChem or ZINC15. nih.govmdpi.com Starting with a hit compound like this compound, a ligand-based pharmacophore model can be built. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com This pharmacophore is then used to rapidly screen databases for other molecules that fit the model. chemrevlett.com

The process identifies a smaller, more focused set of compounds for further investigation. nih.gov These hits then undergo more rigorous computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize them for synthesis and in vitro testing. mdpi.com This integrated approach accelerates the hit-to-lead optimization process. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational modeling is essential for establishing these relationships, guiding the modification of a lead compound to improve its potency and selectivity. nih.gov

For this compound, computational SAR would involve creating a series of virtual derivatives by modifying specific parts of the molecule, such as the acetyl group or the piperidine ring. Molecular docking simulations would then be run for each derivative against a target protein. By comparing the binding energies and interaction patterns across the series, researchers can identify which chemical modifications enhance binding affinity. nih.govnih.gov This process helps establish a clear pharmacophore, highlighting the key features necessary for activity, such as hydrogen bond donors/acceptors and hydrophobic groups. nih.gov

Prediction of Biological Activity Profiles through In Silico Methods

In silico tools can predict a wide spectrum of potential biological activities for a given compound based on its structure. nih.govnih.gov Online tools and software use algorithms trained on vast datasets of known bioactive molecules to generate these predictions.

The biological activity spectrum for this compound can be predicted using platforms like PASS (Prediction of Activity Spectra for Substances) online. Such tools provide probabilities for a compound being active (Pa) or inactive (Pi) for hundreds of different biological functions, including potential therapeutic effects and mechanisms of action. researchgate.net Additionally, other tools can predict drug-likeness based on physicochemical properties, such as adherence to Lipinski's "Rule of Five," which helps assess the potential for oral bioavailability. chemrevlett.com These predictions offer a broad overview of the compound's potential pharmacological profile, guiding which experimental assays should be prioritized. nih.govresearchgate.net

Mechanistic Insights into the Biological Efficacy of 1 Acetyl 3 Piperidinecarbohydrazide Through Advanced in Silico Modeling

Detailed Analysis of Ligand-Receptor Intermolecular Forces

In silico molecular docking studies have been instrumental in predicting the binding affinity and interaction patterns of 1-Acetyl-3-piperidinecarbohydrazide with various biological targets. These studies, primarily focused on its potential as an anticancer and antiviral agent, have highlighted the importance of specific intermolecular forces in its binding.

Hydrogen Bonding Networks and Hydrophobic Interactions

Research has shown that this compound can form hydrogen bonds with key amino acid residues within the binding pockets of its target proteins. In a study investigating its potential as an inhibitor of the estrogen receptor alpha (ER-α) for breast cancer therapy, the compound was predicted to form hydrogen bonds, although the specific amino acid residues involved were not detailed in the available abstracts. researchgate.net Similarly, in an investigation into its activity against SARS-CoV-2 targets, hydrogen bonding was identified as a key interaction. researchgate.net

Table 1: Predicted Binding Affinity of this compound with Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Estrogen Receptor Alpha (ER-α) | 5W9C | Not explicitly stated in abstract |

| SARS-CoV-2 Main Protease | 6LU7 | -66.7391 |

| SARS-CoV-2 Spike Glycoprotein | 6LXT | -44.3363 |

| PD-ACE2 | 6VW1 | -66.6753 |

Data sourced from in silico screening studies. researchgate.net

Steric Constraints and Conformational Adaptations

The steric and conformational aspects of this compound's binding are crucial for its fit within a receptor's binding site. In the context of its interaction with the estrogen receptor alpha, in silico analysis suggested that the compound interacts with several amino acid residues through steric interactions. researchgate.net However, specific details regarding steric clashes or the conformational changes adopted by the molecule to fit within the binding pocket are not extensively documented in the available research. The flexibility of the piperidine (B6355638) ring and the carbohydrazide (B1668358) group likely allows for some degree of conformational adaptation to optimize its interactions with the receptor.

Table 2: Predicted Interacting Amino Acid Residues of this compound with Estrogen Receptor Alpha (ER-α)

| Interaction Type | Interacting Residues |

| Hydrogen Bonding | Not explicitly stated in abstract |

| Steric Interaction | Not explicitly stated in abstract |

Detailed interacting residues for this compound were not specified in the provided study abstracts. The study did provide this level of detail for other compounds in the same screen. researchgate.net

Exploration of Induced Fit and Conformational Dynamics at Binding Interfaces

The concepts of induced fit, where the binding of a ligand can alter the conformation of the receptor, and the conformational dynamics at the binding interface are critical for a comprehensive understanding of a drug's mechanism of action. While the in silico studies on this compound inherently model the flexibility of both the ligand and the receptor to a certain extent, detailed molecular dynamics simulations that would elucidate the specific induced-fit mechanisms and the dynamic behavior of the complex over time have not been published for this compound. Such studies would provide deeper insights into the stability of the ligand-receptor complex and the energetic changes that occur upon binding.

Theoretical Frameworks in Molecular Recognition: Electron-Ion Interaction Potential (EIIP) and Informational Spectrum Method (ISM)

The Electron-Ion Interaction Potential (EIIP) and the Informational Spectrum Method (ISM) are theoretical approaches used in computational drug design to correlate the structural features of a molecule with its biological activity. EIIP is used to calculate the energy of interaction between the valence electrons of a molecule and an ion, which can be related to its binding properties. ISM, on the other hand, analyzes the informational content of the primary structure of a protein or the electronic properties of a small molecule to predict its biological function or interaction capabilities.

Currently, there is no specific research available in the public domain that applies the EIIP or ISM theoretical frameworks to the analysis of this compound. The application of these methods could potentially offer novel insights into its mechanism of action and guide the design of more potent derivatives.

Advanced Derivatization Strategies for Functional Enhancement and Analytical Characterization of 1 Acetyl 3 Piperidinecarbohydrazide

Design and Synthesis of 1-Acetyl-3-piperidinecarbohydrazide Derivatives for Targeted Research Applications

The core structure of this compound, featuring a piperidine (B6355638) ring, an acetyl group, and a carbohydrazide (B1668358) moiety, offers multiple avenues for synthetic modification to create derivatives with tailored properties for specific research applications. The design of such derivatives often involves a rational approach based on the desired biological target or functional outcome.

The synthesis of piperidine-containing compounds is a well-established field in medicinal chemistry. mdpi.com The carbohydrazide group, in particular, is a versatile functional group that can participate in a variety of chemical reactions to introduce diverse substituents. ajgreenchem.com For instance, the hydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones. This reaction provides a straightforward method to append a wide range of functional groups to the core scaffold.

Drawing parallels from studies on related structures, such as pyridine-carbohydrazides, the introduction of lipophilic functionalities can be a strategy to enhance the biological activity of the parent compound. mdpi.com This is often achieved by reacting the carbohydrazide with aliphatic or aromatic aldehydes. Furthermore, the synthesis of N-substituted piperidine-3-carbohydrazide-hydrazones has been explored for developing agents with potential therapeutic effects, such as for Alzheimer's disease. nih.gov These studies demonstrate the feasibility of modifying the carbohydrazide group to generate libraries of derivatives for screening against various biological targets. nih.govnih.gov

A general synthetic scheme for the derivatization of this compound at the carbohydrazide terminus can be envisioned as follows:

Scheme 1: General Synthesis of this compound Derivatives

In this reaction, R can be a variety of alkyl or aryl groups, allowing for the introduction of diverse chemical functionalities.

Moreover, modifications can also be explored at the piperidine ring itself, although this would likely require a more complex multi-step synthesis starting from a different precursor. The acetyl group on the piperidine nitrogen also presents a site for potential modification, although this could impact the conformation and properties of the piperidine ring.

Strategies for Modulating Solubility and Pharmacokinetic Properties for in vitro Studies

Solubility Enhancement:

Poor aqueous solubility is a common challenge in drug development. For a compound like this compound, several strategies can be employed to enhance its solubility for in vitro testing:

Introduction of Polar Functional Groups: Derivatization of the carbohydrazide moiety with polar groups, such as those containing hydroxyl, carboxyl, or amino functionalities, can significantly increase water solubility.

Salt Formation: If the derivative possesses an ionizable group (e.g., a carboxylic acid or a basic amine), forming a salt can dramatically improve its solubility.

Use of Solubilizing Excipients: For in vitro assays, the use of co-solvents (e.g., DMSO, ethanol) or surfactants can help to dissolve poorly soluble compounds.

Modulation of Pharmacokinetic Properties:

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critical for a compound's performance. While detailed in vivo studies are beyond the scope of this section, initial in vitro assessments can provide valuable insights. The derivatization strategies mentioned earlier can also influence these properties:

Metabolic Stability: The acetyl group and the hydrazide linkage in this compound could be susceptible to enzymatic cleavage. Introducing steric hindrance near these metabolically labile sites or replacing them with more stable bioisosteres are common strategies to improve metabolic stability.

The following table summarizes potential derivatization strategies and their expected impact on solubility and pharmacokinetic properties.

| Derivatization Strategy | Modification Site | Potential Impact on Solubility | Potential Impact on Pharmacokinetics |

| Hydrazone formation with polar aldehydes | Carbohydrazide | Increase | May alter membrane permeability |

| Hydrazone formation with lipophilic aldehydes | Carbohydrazide | Decrease | May improve membrane permeability |

| Introduction of ionizable groups | Carbohydrazide or piperidine | Significant Increase | Can affect absorption and distribution |

| Bioisosteric replacement of acetyl group | Piperidine Nitrogen | Variable | May improve metabolic stability |

Introduction of Reporter Tags for Biophysical Probes and Target Engagement Studies

To investigate the mechanism of action and identify the biological targets of this compound derivatives, the introduction of reporter tags is an invaluable tool. These tags allow for the visualization and quantification of the compound's interaction with its cellular targets.

Types of Reporter Tags:

Fluorophores: Fluorescent dyes can be conjugated to the molecule to create fluorescent probes. These probes can be used in techniques like fluorescence microscopy and flow cytometry to visualize the compound's cellular localization and binding. The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability.

Biotin: Biotin is a small molecule that binds with extremely high affinity to avidin (B1170675) and streptavidin. Biotinylating a derivative of this compound allows for its use in affinity-based pulldown assays to identify binding partners from cell lysates.

Photoaffinity Labels: These are groups that become reactive upon exposure to light, forming a covalent bond with nearby molecules. Incorporating a photoaffinity label into a derivative can be used to covalently link the compound to its biological target, facilitating its identification through techniques like mass spectrometry.

Strategies for Conjugation:

The carbohydrazide moiety of this compound or a synthetically introduced functional handle (e.g., an amine or a carboxylic acid) on a derivative can be used for conjugation with a reporter tag. For example, a derivative with a free amino group could be readily coupled to an NHS-ester functionalized fluorophore. acs.org

The design of such probes requires careful consideration to ensure that the reporter tag does not significantly interfere with the compound's biological activity. A linker arm is often incorporated between the core molecule and the reporter tag to minimize steric hindrance.

The development of biophysical probes from this compound would enable a deeper understanding of its molecular interactions and cellular functions, which is a critical step in the validation of its potential as a research tool or therapeutic lead.

Comprehensive Analytical Characterization of 1 Acetyl 3 Piperidinecarbohydrazide in Research Contexts

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 1-Acetyl-3-piperidinecarbohydrazide, HRMS is crucial for confirming its molecular formula. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Atom Connectivity and Stereochemistry

Proton (¹H) and Carbon (¹³C) NMR are fundamental techniques for determining the connectivity of atoms and the stereochemistry of a molecule. mdpi.com

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton in the molecule. The chemical shift of these signals, their integration (the area under the peak), and their splitting patterns (due to spin-spin coupling with neighboring protons) provide a wealth of information. For instance, the protons on the piperidine (B6355638) ring would appear as a complex multiplet, while the acetyl protons would likely be a sharp singlet. The protons of the hydrazide group would also have characteristic chemical shifts.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.netlibretexts.org The chemical shifts of the carbon signals indicate the electronic environment of each carbon atom. For example, the carbonyl carbons of the acetyl and hydrazide groups would appear at the downfield end of the spectrum due to their deshielded nature. The carbons of the piperidine ring would have chemical shifts characteristic of saturated heterocyclic systems.

By analyzing both ¹H and ¹³C NMR spectra, researchers can piece together the complete carbon-hydrogen framework of this compound and confirm the connectivity of the acetyl and carbohydrazide (B1668358) moieties to the piperidine ring. mdpi.com

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.5-9.5 (br s, 1H) | -NHNH₂ |

| ~7.5-8.5 (br s, 2H) | -NHNH₂ |

| ~3.0-4.0 (m) | Piperidine ring protons |

| ~2.0-2.2 (s, 3H) | -COCH₃ |

| ~1.5-2.5 (m) | Piperidine ring protons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) |

| N-H stretch (hydrazide) | 3200-3400 (broad) |

| C=O stretch (amide - acetyl) | 1630-1680 |

| C=O stretch (hydrazide) | 1650-1690 |

| C-N stretch | 1000-1350 |

| N-H bend | 1550-1650 |

The presence of these distinct peaks in the IR spectrum provides strong evidence for the presence of the acetyl and carbohydrazide functional groups within the molecule.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

Future Research Directions and Translational Perspectives for 1 Acetyl 3 Piperidinecarbohydrazide

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery of Piperidine-Based Compounds

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of drug discovery, offering powerful tools to navigate the vast chemical space and accelerate the identification of promising drug candidates. mednexus.orgnih.govmdpi.com These computational approaches can be strategically employed to unlock the therapeutic potential of piperidine-based compounds like 1-Acetyl-3-piperidinecarbohydrazide.

AI and ML algorithms can be trained on large datasets of known piperidine (B6355638) derivatives to predict a range of properties, from physicochemical characteristics to biological activities and potential toxicity. nih.govnih.gov For instance, machine learning models can be developed to forecast the antifungal and antibacterial properties of novel piperidine structures. mednexus.org By analyzing the structural features of existing bioactive piperidine compounds, these models can identify key pharmacophores and predict the activity of new, unsynthesized molecules. This predictive power allows for the in silico screening of virtual libraries, prioritizing compounds with the highest probability of success for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com

Deep learning techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be utilized to design novel piperidine derivatives with optimized properties. bohrium.com Starting with a seed structure like this compound, these generative models can propose structural modifications that are predicted to enhance a desired pharmacological effect or improve pharmacokinetic profiles. mdpi.com This data-driven approach to molecular design moves beyond traditional, often intuitive, medicinal chemistry strategies. mdpi.com

| AI/ML Application | Potential Impact on Piperidine-Based Drug Discovery |

| Predictive Modeling | Forecasting of bioactivity, toxicity, and physicochemical properties of novel piperidine derivatives. nih.govnih.gov |

| Virtual Screening | High-throughput in silico screening of large chemical libraries to identify promising hits. mdpi.com |

| De Novo Drug Design | Generation of novel piperidine-based molecular structures with desired therapeutic profiles. bohrium.com |

| Property Optimization | Targeted modification of lead compounds to improve efficacy, selectivity, and ADME properties. |

Identification of Novel Pharmacological Targets and Therapeutic Applications

The structural motifs present in this compound, namely the piperidine and carbohydrazide (B1668358) groups, are associated with a broad spectrum of biological activities. researchgate.netnih.govresearchgate.netajgreenchem.com This suggests that the compound and its future derivatives could interact with a variety of pharmacological targets, opening up avenues for new therapeutic applications.

The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net Piperidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulatory activities. encyclopedia.pubresearchgate.netclinmedkaz.org For example, certain piperidine-containing compounds have shown inhibitory activity against enzymes like secretory glutaminyl cyclase, which is implicated in Alzheimer's disease. nih.gov

Similarly, the carbohydrazide moiety is a key pharmacophore in numerous therapeutically active agents, contributing to their biological effects through its hydrogen bonding capabilities. nih.govajgreenchem.comajgreenchem.com Carbohydrazide derivatives have been reported to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netajgreenchem.com The combination of these two pharmacologically significant fragments in one molecule makes this compound a compelling candidate for broad-spectrum biological screening.

Future research should focus on screening this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic uses.

| Structural Moiety | Known Pharmacological Activities | Potential Therapeutic Areas |

| Piperidine | Anticancer, antimicrobial, anti-inflammatory, CNS modulation. encyclopedia.pubresearchgate.net | Oncology, Infectious Diseases, Neurology, Inflammatory Disorders. |

| Carbohydrazide | Antibacterial, antifungal, anticancer, anti-inflammatory. researchgate.netajgreenchem.com | Infectious Diseases, Oncology, Inflammatory Disorders. |

Rational Design and Synthesis of Next-Generation Piperidine-Carbohydrazide Scaffolds

Introducing chiral centers into the piperidine ring is a well-established strategy to enhance biological activity and selectivity. researchgate.net The synthesis of stereoisomers of this compound could lead to compounds with significantly different pharmacological profiles, as different enantiomers may exhibit distinct binding affinities for their target proteins. researchgate.net

Furthermore, the carbohydrazide group serves as a versatile synthetic handle for the introduction of various substituents. researchgate.net Condensation of the carbohydrazide with a range of aldehydes and ketones can generate a library of hydrazone derivatives. nih.gov This approach allows for the exploration of a wide chemical space and the fine-tuning of the molecule's electronic and steric properties to achieve optimal target engagement. For instance, the synthesis of pyrazine-2-carbohydrazide (B1222964) derivatives has been explored to develop promising antitubercular and antimicrobial leads. researchgate.net

The synthesis of such derivatives can be achieved through established chemical reactions. The formation of the piperidine ring itself can be accomplished through various methods, including hydrogenation of pyridine (B92270) precursors or cyclization reactions. nih.gov The subsequent acylation and hydrazinolysis would yield the desired piperidine-carbohydrazide core.

Synergistic Computational and Experimental Methodologies in Advancing Chemical Biology Research

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical biology research. rsc.orgresearchgate.net This integrated approach can significantly de-risk and accelerate the development of drug candidates derived from the this compound scaffold.

Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives within the active sites of various target proteins. rsc.orgrsc.org These computational studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. rsc.org This information can then guide the rational design of more potent and selective inhibitors. For example, docking studies have been successfully used to understand the binding of piperidine-based inhibitors to the sigma-1 receptor. rsc.orgnih.gov

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding event and the stability of the interaction over time. rsc.org

The predictions from these computational models must be validated through rigorous experimental testing. This includes the synthesis of the designed compounds and their evaluation in relevant biochemical and cell-based assays. rsc.org The experimental data, in turn, can be used to refine and improve the computational models, creating a feedback loop that drives the optimization process forward. bohrium.com This iterative cycle of design, synthesis, testing, and modeling is a hallmark of modern drug discovery.

| Methodology | Application in Piperidine-Carbohydrazide Research |

| Molecular Docking | Prediction of binding poses and affinities to pharmacological targets. rsc.orgrsc.org |

| Molecular Dynamics | Assessment of the stability and dynamics of ligand-protein complexes. rsc.org |

| Chemical Synthesis | Preparation of designed analogues for experimental evaluation. nih.gov |

| In Vitro Assays | Measurement of biological activity and target engagement. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Elucidation of the relationship between chemical structure and biological function. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Acetyl-3-piperidinecarbohydrazide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups, followed by acetylation. Optimization includes adjusting solvent polarity (e.g., tetrahydrofuran or dichloromethane), temperature (room temperature to 40°C), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization ensures high yields .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring structure and acetyl/hydrazide functional groups. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular weight (185.23 g/mol) and molecular formula (C₈H₁₅N₃O₂) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in purity (>95% recommended), assay conditions (e.g., cell line specificity), or solvent systems (e.g., aqueous vs. organic). Researchers should standardize protocols, validate compound stability under experimental conditions, and cross-reference bioactivity data with structural analogs like 3-(Piperidine-1-carbonyl)benzoic acid, which shares mechanistic pathways in antimicrobial or anticancer studies .

Q. What strategies are effective in optimizing the reaction yield of this compound under varying solvent and catalyst conditions?

- Methodological Answer : Solvent selection (e.g., acetonitrile for polar intermediates) and catalyst systems (e.g., trifluoroacetic acid as an activator) significantly impact yield. Design of Experiments (DoE) can systematically assess variables like pH, temperature, and reaction time. For example, coupling efficiency improves with HOAt in anhydrous conditions, reducing side reactions .

Q. How do researchers analyze the pharmacokinetic properties of this compound, such as BBB permeability or CYP inhibition potential?

- Methodological Answer : Computational tools (e.g., SwissADME) predict properties like blood-brain barrier (BBB) penetration (logBB) and Cytochrome P450 (CYP) inhibition. Experimental validation involves in vitro assays: Caco-2 cell monolayers for permeability, and fluorogenic CYP enzyme assays. For instance, low topological polar surface area (TPSA < 60 Ų) correlates with enhanced BBB permeability .

Data Contradiction and Validation

Q. What experimental approaches address conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies arise from hydration states or polymorphic forms. Researchers should perform equilibrium solubility studies (shake-flask method) in buffered solutions (pH 1–7.4) and organic solvents (e.g., DMSO). Differential Scanning Calorimetry (DSC) identifies polymorphs, while HPLC quantifies solubility limits .

Research Design Considerations

Q. How can researchers design robust dose-response studies for this compound in pharmacological assays?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only). Data normalization (e.g., % inhibition relative to baseline) and nonlinear regression (Hill equation) ensure accurate EC₅₀/IC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.